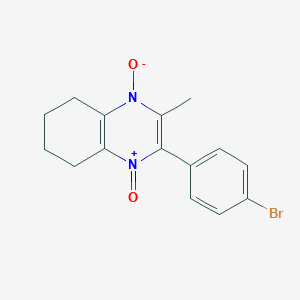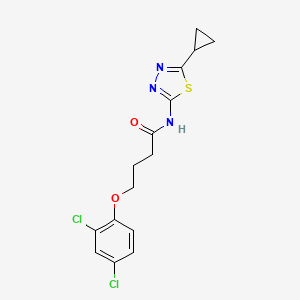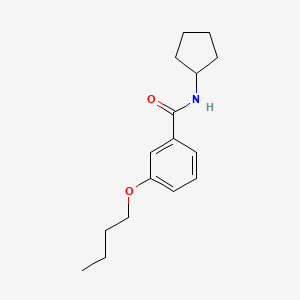![molecular formula C17H21N3O3S B4772408 N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4772408.png)
N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide
Overview
Description
N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide, also known as NSC 707545, is a synthetic compound that has gained attention for its potential use in cancer treatment. This compound belongs to the class of sulfonamide-based drugs and has shown promising results in pre-clinical studies.
Mechanism of Action
N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide 707545 exerts its anti-cancer effects by targeting the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a critical role in maintaining the pH balance of cancer cells, which is crucial for their survival. N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide 707545 inhibits the activity of CAIX, leading to a disruption of the pH balance and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
The inhibition of CAIX by N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide 707545 has been shown to have several biochemical and physiological effects. It leads to a decrease in the production of lactate, which is a byproduct of cellular metabolism and contributes to the acidic environment of cancer cells. Additionally, N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide 707545 has been found to decrease the expression of HIF-1α, a transcription factor that plays a critical role in the survival of cancer cells under hypoxic conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide 707545 in lab experiments is its specificity towards CAIX. This allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide 707545 has been found to be effective against cancer cells that are resistant to other chemotherapeutic agents. However, one limitation of N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide 707545 is its poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the use of N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide 707545 in cancer treatment. One area of research is the development of more potent and soluble analogs of N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide 707545. Another potential direction is the use of N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide 707545 in combination with other chemotherapeutic agents to enhance its anti-cancer effects. Additionally, further studies are needed to determine the efficacy of N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide 707545 in animal models and eventually, in clinical trials.
Scientific Research Applications
N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide 707545 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide 707545 has been found to induce apoptosis (programmed cell death) in cancer cells, which is a critical mechanism for cancer treatment.
properties
IUPAC Name |
4-(methanesulfonamido)-N-[2-(N-methylanilino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-20(16-6-4-3-5-7-16)13-12-18-17(21)14-8-10-15(11-9-14)19-24(2,22)23/h3-11,19H,12-13H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJHEITUTMWDKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methyl-1-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4772331.png)
![N-(5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4772337.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4772339.png)
![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-ethylphenyl)acetamide](/img/structure/B4772340.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclohexylthiourea](/img/structure/B4772341.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4772348.png)
![1-phenyl-4-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4772351.png)
![3-allyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4772352.png)

![3-[1-(2-chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-N-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide](/img/structure/B4772363.png)

![5-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4772399.png)
